3-(Hydroxymethyl)imidazolidine-2,4-dione
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Overview
Description
3-(Hydroxymethyl)imidazolidine-2,4-dione is a heterocyclic compound that belongs to the imidazolidine family This compound features a five-membered ring structure with two nitrogen atoms and two carbonyl groups at positions 2 and 4 The hydroxymethyl group is attached to the nitrogen atom at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)imidazolidine-2,4-dione can be achieved through several methods. One common approach involves the reaction of amino acids with phenylglycine, phenyl isocyanate, and phenyl isothiocyanate . Another method includes the Bucherer-Bergs reaction, which involves the reaction of ketones with ammonium carbonate and potassium cyanide . These reactions typically require controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce high-quality compounds.
Chemical Reactions Analysis
Types of Reactions: 3-(Hydroxymethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form corresponding imidazolidinone derivatives . Reduction reactions can lead to the formation of imidazolidine derivatives with different substituents.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrogen peroxide for oxidation and triethylamine for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products: The major products formed from the reactions of this compound include various substituted imidazolidine-2,4-dione derivatives. These products can exhibit different biological and chemical properties, making them valuable for various applications.
Scientific Research Applications
3-(Hydroxymethyl)imidazolidine-2,4-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential antimicrobial and antifungal properties . In medicine, derivatives of this compound have shown promise as anticonvulsant and anti-inflammatory agents . Additionally, it is used in the development of new materials with unique properties for industrial applications .
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it can form iminium ions with carbonyl groups of α,β-unsaturated aldehydes and enones, leading to the activation of these substrates . This activation can lower the substrate’s LUMO (Lowest Unoccupied Molecular Orbital), facilitating various chemical reactions. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
3-(Hydroxymethyl)imidazolidine-2,4-dione can be compared with other similar compounds, such as imidazolidine-2-thione and thiazolidine-2,4-dione . While these compounds share a similar core structure, they differ in their substituents and functional groups, leading to variations in their chemical and biological properties. For instance, imidazolidine-2-thione derivatives have been reported to exhibit antimicrobial and anti-HIV activities , whereas thiazolidine-2,4-dione derivatives are known for their anticonvulsant and antibacterial properties
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules, and its biological activities open up possibilities for therapeutic applications. Continued research on this compound and its derivatives will likely uncover even more uses and benefits.
Properties
CAS No. |
56098-16-9 |
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Molecular Formula |
C4H6N2O3 |
Molecular Weight |
130.10 g/mol |
IUPAC Name |
3-(hydroxymethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C4H6N2O3/c7-2-6-3(8)1-5-4(6)9/h7H,1-2H2,(H,5,9) |
InChI Key |
VYWLRSYVIZZYRG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CO |
Origin of Product |
United States |
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